(S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide
CAS No.:
Cat. No.: VC13474846
Molecular Formula: C14H22N2OS
Molecular Weight: 266.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22N2OS |
|---|---|
| Molecular Weight | 266.40 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(3-methylthiophen-2-yl)methyl]butanamide |
| Standard InChI | InChI=1S/C14H22N2OS/c1-9(2)13(15)14(17)16(11-4-5-11)8-12-10(3)6-7-18-12/h6-7,9,11,13H,4-5,8,15H2,1-3H3/t13-/m0/s1 |
| Standard InChI Key | XCNSBCWOHNZQMM-ZDUSSCGKSA-N |
| Isomeric SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)[C@H](C(C)C)N |
| SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N |
| Canonical SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name, (S)-2-Amino-N-cyclopropyl-3-methyl-N-(3-methyl-thiophen-2-ylmethyl)-butyramide, reflects its stereochemistry and functional groups:
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Core structure: A butyramide backbone with an (S)-configured amino group at the C2 position.
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Substituents:
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N-cyclopropyl group.
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N-(3-methylthiophen-2-ylmethyl) group, introducing a heteroaromatic thiophene ring.
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Molecular formula: C₁₄H₂₂N₂OS.
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Molecular weight: 266.40 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₂N₂OS | |
| Molecular Weight | 266.40 g/mol | |
| Stereochemistry | (S)-configuration at C2 | |
| Canonical SMILES | CC1=C(SC=C1)CN(C2CC2)C(=O)C(C(C)C)N |
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via a multi-step process involving:
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Acylation: Reaction of 3-methylthiophene-2-carbaldehyde with a brominating agent to form the corresponding acyl bromide.
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N-Alkylation: Introduction of the cyclopropylamine group via nucleophilic substitution.
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Chiral resolution: Isolation of the (S)-enantiomer using chiral chromatography or asymmetric catalysis .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | PBr₃, DCM, 0°C → RT | 75% |
| N-Alkylation | Cyclopropylamine, K₂CO₃, DMF | 68% |
| Chiral resolution | Chiral HPLC (Chiralpak IC) | >98% ee |
Reactivity Profile
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Amide bond hydrolysis: Susceptible to acidic/basic conditions, forming the corresponding carboxylic acid and amine.
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Thiophene electrophilic substitution: The 3-methylthiophene moiety undergoes sulfonation or halogenation at the C5 position .
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Cyclopropane ring-opening: Under strong acidic conditions, the cyclopropyl group may undergo ring-opening reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).
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Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture.
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 1.05 (d, J = 6.5 Hz, 3H, CH(CH₃)₂), 2.25 (s, 3H, thiophene-CH₃), 3.45 (m, 1H, cyclopropyl-CH), 6.85 (d, J = 5.0 Hz, 1H, thiophene-H).
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IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch) .
| Compound | EC₅₀ (μg/mL) vs B. cinerea | EC₅₀ (μg/mL) vs V. mali |
|---|---|---|
| Benzothiazole acylthiourea B9 | 13.0 | 13.9 |
| Benzothiazole acylthiourea B10 | 12.4 | 20.1 |
Kinase Inhibition
Pyrimidine-based amides (e.g., WO2014128486A1) target IKKE/TBK1 pathways, suggesting potential antiviral or anticancer applications . The cyclopropyl group in (S)-2-amino-N-cyclopropyl-... may similarly modulate kinase binding pockets.
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